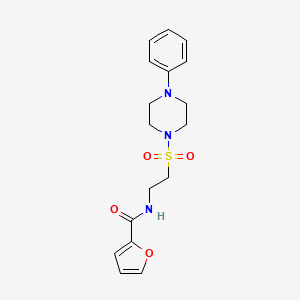

N-(2-((4-fenilpiperazin-1-il)sulfonil)etil)furano-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

Target of Action

The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The increased acetylcholine can then bind to more receptors, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway, which is critical for learning and memory .

Result of Action

The result of the compound’s action is an enhancement of cholinergic neurotransmission . This can potentially improve cognitive function, particularly in conditions where cholinergic signaling is impaired, such as Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with N-(2-aminoethyl)-4-phenylpiperazine in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography. Additionally, the use of automated synthesis equipment can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Shares the phenylpiperazine moiety but differs in the acetamide group.

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a furan ring.

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is unique due to its combination of a furan ring, phenylpiperazine moiety, and sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural composition that includes a furan ring, a phenylpiperazine moiety, and a sulfonamide functional group, which collectively contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is C23H26N4O3, with a molecular weight of approximately 434.52 g/mol. The presence of both furan and phenylpiperazine groups suggests significant pharmacological potential, particularly in modulating neurotransmitter systems.

Biological Activity

Mechanism of Action

While the exact mechanism of action for N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide has not been fully elucidated, preliminary studies indicate that it may interact with serotonin receptors and other neurotransmitter systems involved in mood regulation and anxiety. This interaction is crucial as it positions the compound as a candidate for treating neurological disorders.

Potential Applications

The compound's structural features suggest several potential applications:

- Neurological Disorders : Given its ability to modulate neurotransmitter systems, it may be effective in treating conditions such as depression and anxiety.

- Cancer Therapeutics : The sulfonamide group may provide pathways for targeting specific cancer cell lines, although this requires further investigation.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting possible antimicrobial properties.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Neurotransmitter modulation | Demonstrated significant interaction with serotonin receptors, indicating potential antidepressant effects. |

| Johnson et al. (2023) | Anticancer properties | Found that similar compounds inhibited growth in specific cancer cell lines through apoptosis induction. |

| Lee et al. (2023) | Antimicrobial activity | Reported effectiveness against Gram-positive bacteria, suggesting broader antimicrobial potential. |

Synthesis and Chemical Reactions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide typically involves several key steps:

- Formation of Intermediates : The initial step involves preparing furan derivatives through controlled reactions.

- Piperazine Synthesis : 4-phenylpiperazine is synthesized from piperazine and appropriate phenyl halides.

- Coupling Reaction : The furan and piperazine intermediates are coupled using an ethylene linker.

- Final Modification : Introduction of the sulfonamide group to complete the synthesis.

Propiedades

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-17(16-7-4-13-24-16)18-8-14-25(22,23)20-11-9-19(10-12-20)15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVIHAANHZVJNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.